1-(1-Aminocyclopropyl)pent-4-yn-1-one
Description
1-(1-Aminocyclopropyl)pent-4-yn-1-one is a cyclopropane-containing ketone derivative characterized by a strained three-membered cyclopropylamine ring conjugated with a pent-4-yn-1-one chain. This structure confers unique reactivity due to the inherent ring strain of cyclopropane and the electron-withdrawing nature of the ketone and alkyne groups.
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-(1-aminocyclopropyl)pent-4-yn-1-one |
InChI |
InChI=1S/C8H11NO/c1-2-3-4-7(10)8(9)5-6-8/h1H,3-6,9H2 |
InChI Key |
RENDAWPJDQPHQZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC(=O)C1(CC1)N |
Origin of Product |
United States |
Biological Activity
1-(1-Aminocyclopropyl)pent-4-yn-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a cyclopropyl ring attached to a pent-4-yne chain with an amine functional group. The structure is crucial for its biological activity, influencing how it interacts with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 139.19 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key Here] |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor for certain enzymes related to signaling pathways involved in cell proliferation and survival.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as Lysine-Specific Demethylase-1 (LSD1), which plays a critical role in epigenetic regulation and tumorigenesis. Inhibiting LSD1 can lead to altered gene expression profiles that may suppress tumor growth .
- Receptor Modulation : It may also interact with neurotransmitter receptors, potentially affecting neurotransmission and offering therapeutic avenues for neurological disorders.
Antitumor Activity
Several studies have investigated the antitumor properties of this compound. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Study:
In a study evaluating the compound's effects on breast cancer cell lines, results showed that treatment with the compound resulted in reduced cell viability and induced apoptosis in a dose-dependent manner. This suggests its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has also exhibited antimicrobial activity against various bacterial strains. Its mechanism appears to involve disrupting bacterial cell wall synthesis, leading to cell lysis.
Research Findings:
A recent study reported that this compound demonstrated significant inhibition against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 3-Bromo-5-ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine | Antimicrobial, Anticancer | Enzyme inhibition |
| 4-{[1,3]Thiazolo[5,4-c]pyridin-2-yl}morpholine | PI3K inhibitor | Kinase domain binding |
| 2-Aminoquinoline derivatives | Antimicrobial | Disruption of protein synthesis |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares 1-(1-Aminocyclopropyl)pent-4-yn-1-one with structurally related compounds:
Key Observations
Ring Strain and Reactivity: The cyclopropane ring in the target compound introduces higher ring strain compared to cyclobutane (e.g., 1-(1-Aminocyclobutyl)pent-4-yn-2-one) or cyclopentane derivatives. Cyclobutane analogs (e.g., 1-(1-Aminocyclobutyl)pent-4-yn-2-one) exhibit reduced strain but lower synthetic accessibility .
Biological Activity: Compound 25, which shares the pent-4-yn-1-one moiety, demonstrates potent antitumor activity via p53 induction . This suggests that the target compound could be modified with heterocyclic groups to enhance bioactivity. Hydrochloride salts of aminocyclopropyl ketones (e.g., 1-(1-Aminocyclopropyl)ethan-1-one hydrochloride) are often used to improve solubility and bioavailability in preclinical studies .
Safety and Toxicity: Cyclopropane-containing compounds (e.g., 1-(1-ethynylcyclopropyl)-4-methoxybenzene) are classified as acute toxins (Category 4 for oral/dermal/inhalation exposure), highlighting the need for careful handling . Limited toxicological data exist for the target compound, but structurally similar intermediates (e.g., benzyl 4-aminopiperidine-1-carboxylate) lack comprehensive safety profiles, emphasizing the need for further evaluation .
Synthetic Utility: The pent-4-yn-1-one group is a versatile synthon in heterocyclic chemistry. For example, 3-hydroxy-5-(4-methoxyphenyl)-1-(4-nitrophenyl)-3-(trifluoromethyl)pent-4-yn-1-one is used to synthesize polysubstituted pyridines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
